2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives: These compounds are also known for their antiviral and anticancer properties.
Uniqueness
2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXAESXJCGUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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